molecular formula C15H11Cl2N3 B2481171 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 400088-61-1

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2481171
CAS No.: 400088-61-1
M. Wt: 304.17
InChI Key: OYWXTUYYHLYIHO-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorophenyl groups attached to the pyrazole ring, making it a chlorinated derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amino derivatives of the pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl-1H-pyrazol-5-amine
  • 3-chlorophenyl-1H-pyrazol-5-amine
  • 2-chlorophenyl-1H-pyrazol-5-amine

Uniqueness

4-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrazole derivatives. This dual substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-(3-chlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-10-4-3-5-11(8-10)20-15(18)13(9-19-20)12-6-1-2-7-14(12)17/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWXTUYYHLYIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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